(R)-4-(Fmoc-amino)-5-phenylpentanoic acid

Beschreibung

BenchChem offers high-quality (R)-4-(Fmoc-amino)-5-phenylpentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-4-(Fmoc-amino)-5-phenylpentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO4/c28-25(29)15-14-19(16-18-8-2-1-3-9-18)27-26(30)31-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24H,14-17H2,(H,27,30)(H,28,29)/t19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQTVSSUIIKDXQC-LJQANCHMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](CCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373269 |

Source

|

| Record name | (R)-4-(Fmoc-amino)-5-phenylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269078-74-2 |

Source

|

| Record name | (R)-4-(Fmoc-amino)-5-phenylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fmoc-γ-L-dihomophenylalanine CAS number 269078-74-2

An In-Depth Technical Guide to Fmoc-γ-L-dihomophenylalanine (CAS 269078-74-2) for Advanced Peptide Synthesis

Introduction: Beyond the Canonical Twenty

In the landscape of modern drug discovery and materials science, the strategic incorporation of non-canonical amino acids (NCAAs) into peptides is a cornerstone of innovation. These unique building blocks offer a route to transcend the limitations of natural peptides, bestowing enhanced enzymatic stability, novel secondary structures, and improved pharmacokinetic profiles. Among these, Fmoc-γ-L-dihomophenylalanine (CAS 269078-74-2) emerges as a particularly valuable reagent.

As a γ-amino acid, it extends the peptide backbone, fundamentally altering conformational possibilities. The "dihomo" designation refers to the two additional methylene groups in the backbone between the amine and the carboxyl functionalities compared to a standard α-amino acid, while retaining the crucial phenyl side chain of phenylalanine. This guide, written from the perspective of a senior application scientist, serves as a comprehensive technical resource for researchers. It details the core properties of Fmoc-γ-L-dihomophenylalanine, provides validated protocols for its integration into solid-phase peptide synthesis (SPPS), and explains the critical causality behind key methodological choices to ensure successful synthesis of novel peptidomimetics.

Part 1: Physicochemical Profile and Handling

The integrity of any synthesis begins with a thorough understanding of the starting material. Fmoc-γ-L-dihomophenylalanine is a stable, crystalline solid under proper storage conditions. Adherence to these parameters is critical to prevent degradation and ensure batch-to-batch reproducibility in peptide synthesis.

Table 1: Core Physicochemical Properties of Fmoc-γ-L-dihomophenylalanine

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 269078-74-2 | |

| Synonyms | (R)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid; (R)-4-(Fmoc-amino)-5-phenylvaleric acid; Fmoc-γ-L-dihomophenylalanine | |

| Molecular Formula | C₂₆H₂₅NO₄ | |

| Molecular Weight | 415.48 g/mol | |

| Appearance | White to off-white powder | N/A |

| Purity | Typically ≥99% by HPLC |

| Storage | Sealed in dry, 2-8°C | |

Expert Insights on Handling & Solubility:

-

Storage: The Fmoc group is stable to acidic conditions but labile to bases. Store the reagent in a desiccator at the recommended 2-8°C. Avoid repeated freeze-thaw cycles or exposure to atmospheric moisture, which can compromise purity.

-

Solubility: The molecule is readily soluble in common SPPS solvents such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). When preparing stock solutions for automated synthesizers, ensure the material is fully dissolved to prevent line blockages. Gentle warming and vortexing can be employed if necessary. Impurities in solvents, particularly dimethylamine in aged DMF, can cause premature Fmoc deprotection and should be avoided.

Part 2: The Strategic Role in Peptide Design

The decision to incorporate a γ-amino acid is a deliberate design choice aimed at controlling molecular architecture. Unlike α-amino acids which favor the formation of classical secondary structures like α-helices and β-sheets, the increased flexibility of the γ-amino acid backbone allows for the formation of unique, stable helical and turn structures, often referred to as "γ-peptides."

The presence of the extended aliphatic chain and the terminal phenyl group provides a unique combination of flexibility and hydrophobicity. This can be exploited to:

-

Enhance Proteolytic Resistance: The non-natural γ-peptide bond is not recognized by most proteases, significantly increasing the in-vivo half-life of the resulting peptide therapeutic.

-

Modulate Receptor Binding: The altered spacing of the side chain relative to the peptide backbone can lead to novel binding interactions with biological targets, potentially improving affinity and selectivity.

-

Control Self-Assembly: Similar to the well-studied Fmoc-diphenylalanine, the presence of the aromatic Fmoc group and the phenyl side chain provides a strong impetus for π-π stacking, which can drive the self-assembly of peptides into nanomaterials like hydrogels for drug delivery and tissue engineering applications.

Caption: Structural comparison of α- vs. γ-amino acid backbones.

Part 3: Core Methodology: Integration into Fmoc-SPPS

The successful incorporation of Fmoc-γ-L-dihomophenylalanine relies on a mastery of the standard Fmoc-SPPS cycle, with special attention paid to the coupling step to overcome potential steric challenges.

Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Step 1: Nα-Deprotection (The Fmoc Removal)

This is a standard and generally robust step in the SPPS cycle. The Fmoc group is cleaved under mild basic conditions, typically using a solution of 20% piperidine in DMF for 5-10 minutes.

-

Causality (The 'Why'): The fluorenyl ring system is strongly electron-withdrawing, making the proton at the C9 position acidic (pKa ~23). A weak base like piperidine can abstract this proton, initiating an E1cb (Elimination, Unimolecular, conjugate Base) reaction. This releases the free amine on the growing peptide chain and generates a dibenzofulvene (DBF) byproduct. Piperidine serves a dual role: it not only acts as the base for cleavage but also as a nucleophilic scavenger, trapping the reactive DBF to form a stable adduct, preventing side reactions.

Step 2: The Coupling Reaction (Peptide Bond Formation)

This is the most critical step for incorporating a sterically demanding NCAA like Fmoc-γ-L-dihomophenylalanine. The direct reaction between the carboxylic acid of the incoming amino acid and the newly freed amine on the resin is kinetically unfavorable. Therefore, an activating agent (coupling reagent) is essential to convert the carboxylic acid into a highly reactive intermediate.

-

Causality (The 'Why'): Coupling reagents transform the carboxyl group's hydroxyl into a better leaving group, making it highly susceptible to nucleophilic attack by the peptide's N-terminal amine. For challenging couplings involving hindered amino acids, aminium/uronium salt-based reagents are superior to older carbodiimide methods (like DCC) because they are faster, more efficient, and suppress racemization—the loss of stereochemical integrity at the α-carbon.

Table 2: Comparison of Common Coupling Reagents for SPPS

| Reagent | Full Name | Activator Type | Reactivity | Racemization Risk | Key Insight |

|---|---|---|---|---|---|

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium Salt | High | Low | A reliable workhorse for standard couplings. Forms a reactive OBt ester. |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium Salt | Very High | Very Low | Preferred for hindered amino acids. Forms a more reactive OAt ester due to the electronic properties of the azabenzotriazole core. |

| HCTU | O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium Salt | Very High | Very Low | Reactivity is comparable to HATU but is often more cost-effective. Forms a highly reactive O-6-ClBt ester. |

| DIC/HOBt | N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole | Carbodiimide | Moderate | Moderate | Classic method; byproducts can be problematic. HOBt is added to suppress racemization. |

Authoritative Recommendation: For the coupling of Fmoc-γ-L-dihomophenylalanine, HATU or HCTU are the recommended reagents. Their superior activation speed is necessary to achieve high coupling efficiency, especially as the peptide chain elongates and steric hindrance increases.

Caption: Activation of the carboxylic acid by HATU to form a reactive OAt ester.

Step 3: Detailed Experimental Protocol for Manual Coupling

This protocol is a self-validating system. The inclusion of a monitoring step ensures that the reaction has proceeded to completion before moving to the next cycle.

Materials:

-

Resin-bound peptide with a free N-terminal amine

-

Fmoc-γ-L-dihomophenylalanine (3-5 equivalents relative to resin loading)

-

HATU (3-5 eq.)

-

N,N-Diisopropylethylamine (DIEA) (6-10 eq.)

-

Anhydrous DMF

-

Dichloromethane (DCM) for washing

-

Kaiser test kit or equivalent ninhydrin-based test

Procedure:

-

Pre-activation: In a separate vessel, dissolve Fmoc-γ-L-dihomophenylalanine and HATU in a minimal amount of DMF. Add DIEA and allow the solution to pre-activate for 1-2 minutes. The solution will typically change color.

-

Causality: Pre-activation ensures the reactive ester is fully formed before it is introduced to the resin, maximizing the coupling rate upon addition.

-

-

Coupling: Add the activated amino acid solution to the drained, deprotected resin. Agitate the mixture using nitrogen bubbling or mechanical shaking for 1-2 hours at room temperature.

-

Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3x), followed by DCM (3x), and finally DMF (2x) to remove excess reagents and byproducts.

-

Monitoring (Self-Validation): Perform a Kaiser test on a small sample of the resin beads.

-

Negative Result (Beads are colorless/yellow): The coupling is complete. Proceed to the deprotection step for the next cycle.

-

Positive Result (Beads are dark blue): The coupling is incomplete, indicating free amines are still present.

-

-

Recoupling (If Necessary): If the Kaiser test is positive, repeat steps 2-4 (a "double couple"). A fresh solution of activated amino acid should be used.

-

Causality: Incomplete coupling can result from steric hindrance or peptide aggregation. A second coupling cycle with fresh reagents is the most effective way to drive the reaction to completion and avoid deletion sequences in the final product.

-

Part 4: Post-Synthesis: Cleavage and Purification

Once the desired peptide sequence is assembled, the final steps are to cleave the peptide from the solid support and remove the side-chain protecting groups simultaneously.

-

Cleavage: This is typically achieved using a strong acid cocktail. A standard and effective mixture is 95% Trifluoroacetic Acid (TFA), 2.5% Water, and 2.5% Triisopropylsilane (TIS). The reaction is run for 2-4 hours at room temperature.

-

Causality: TFA is a strong acid that cleaves the acid-labile linker attaching the peptide to the resin. Water and TIS act as "scavengers." They are nucleophiles that trap the highly reactive carbocations generated from side-chain protecting groups (like Trt, Boc, tBu) during cleavage, preventing them from re-attaching to sensitive residues like tryptophan or methionine.

-

-

Purification & Characterization: The crude peptide is precipitated from the TFA solution with cold diethyl ether, pelleted via centrifugation, and lyophilized. Final purification is almost always performed using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final product must be confirmed by mass spectrometry (e.g., LC-MS) and analytical HPLC.

Part 5: Applications and Future Outlook

Fmoc-γ-L-dihomophenylalanine is more than just a building block; it is an enabling tool for sophisticated molecular design. Its primary application lies in the development of novel peptide therapeutics where enhanced stability and tailored conformational properties are desired. By moving beyond the canonical α-amino acid framework, researchers can design peptidomimetics that are less susceptible to enzymatic degradation and possess unique structural motifs for interacting with biological targets. The future will likely see its use expand into the field of biomaterials, where the interplay between the γ-backbone and the aromatic side chains can be harnessed to create novel self-assembling systems for controlled release and regenerative medicine.

References

- Diaferia, C., Ghosh, M., Sibillano, T., Gallo, E., Stornaiuolo, M., Giannini, C., Morelli, G., Adler-Abramovich, L., & Accardo, A. (2019). Fmoc-

An In-depth Technical Guide to the Physical Properties of (R)-4-(Fmoc-amino)-5-phenylpentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-4-(Fmoc-amino)-5-phenylpentanoic acid is a chiral amino acid derivative that serves as a critical building block in the synthesis of peptides and peptidomimetics. The fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine is fundamental to modern solid-phase peptide synthesis (SPPS), offering stability under various conditions and selective removal under mild basic conditions. Understanding the physical properties of this compound is paramount for its effective application in drug discovery and development, as these characteristics directly influence reaction kinetics, purification strategies, and the overall quality and yield of the final synthetic peptide. This guide provides a comprehensive overview of the key physical properties of (R)-4-(Fmoc-amino)-5-phenylpentanoic acid, details the experimental methodologies for their characterization, and discusses the implications of these properties in the context of peptide synthesis.

Core Physical and Chemical Properties

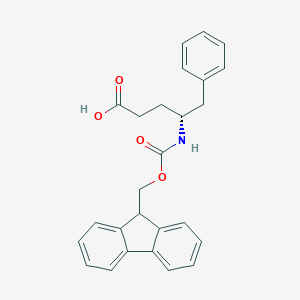

| Property | Value | Source/Method |

| Chemical Structure |  | |

| Molecular Formula | C₂₆H₂₅NO₄ | Calculated |

| Molecular Weight | 415.48 g/mol | Calculated |

| Appearance | White to off-white powder | Inferred from similar Fmoc-amino acids[1] |

| Melting Point | Expected in the range of 130-180 °C | Estimated based on similar compounds like Fmoc-5-Ava-OH (137-145 °C) and Fmoc-γ-Abu-OH (172-176 °C)[1][2] |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, NMP, DMSO). Limited solubility in water. | General property of Fmoc-amino acids used in SPPS[3] |

| CAS Number | Not readily available |

Note: The image of the chemical structure is a representation and should be generated based on the compound's IUPAC name.

The Significance of Physical Properties in Peptide Synthesis

The physical characteristics of (R)-4-(Fmoc-amino)-5-phenylpentanoic acid are not merely data points; they are critical parameters that dictate its handling, reactivity, and success in peptide synthesis.

-

Purity: The purity of the Fmoc-amino acid is arguably the most critical factor. Impurities can lead to the incorporation of incorrect amino acids or truncated peptide sequences, which are often difficult to separate from the desired product. High-purity starting materials result in higher yields and a more consistent impurity profile in the crude peptide, simplifying purification.

-

Solubility: High solubility in appropriate solvents, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), is essential for efficient coupling reactions in SPPS. Poor solubility can lead to incomplete reactions and lower yields. The unique structure of this compound, with its phenylpentanoic acid backbone, may influence its solubility profile compared to simpler amino acids[4][5].

-

Melting Point: The melting point is a useful indicator of purity. A sharp melting point range typically signifies a high degree of purity, while a broad range may indicate the presence of impurities.

-

Stability: The Fmoc group is designed to be stable to the acidic conditions often used for the cleavage of side-chain protecting groups, yet readily removable by a base like piperidine. This orthogonality is a cornerstone of Fmoc-based SPPS[6].

Experimental Characterization Protocols

Accurate characterization of (R)-4-(Fmoc-amino)-5-phenylpentanoic acid is crucial for quality control and ensuring reproducible results in peptide synthesis. The following are standard experimental protocols for determining its key physical properties.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is the gold standard for assessing the purity of Fmoc-amino acids. It separates the main compound from any impurities, allowing for accurate quantification.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5 mg of (R)-4-(Fmoc-amino)-5-phenylpentanoic acid and dissolve it in 5 mL of a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute as necessary.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is typically used.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Gradient: A linear gradient from 30% to 100% B over 20 minutes is a good starting point.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 254 nm and 301 nm (characteristic absorbance of the Fmoc group).

-

-

Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Caption: Workflow for HPLC purity analysis.

Structural Confirmation by ¹H NMR and Mass Spectrometry

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful techniques for confirming the chemical structure of the molecule.

¹H NMR Spectroscopy Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).

-

Expected Chemical Shifts (δ, ppm) in DMSO-d₆ (Estimated):

-

7.9-7.2 (m, 13H): Aromatic protons of the Fmoc group and the phenyl ring.

-

4.3-4.2 (m, 3H): CH and CH₂ of the Fmoc group.

-

~3.9 (m, 1H): CH-N proton.

-

~2.7 (m, 2H): CH₂ adjacent to the phenyl group.

-

~2.2 (t, 2H): CH₂ adjacent to the carboxylic acid.

-

~1.7 (m, 2H): Remaining CH₂ group.

-

~12.0 (s, 1H): Carboxylic acid proton (may be broad).

-

Mass Spectrometry Methodology:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analysis: Analyze using Electrospray Ionization (ESI) in both positive and negative ion modes.

-

Expected Results:

-

Positive Ion Mode [M+H]⁺: Expected m/z ≈ 416.19

-

Negative Ion Mode [M-H]⁻: Expected m/z ≈ 414.18

-

Caption: Structural confirmation workflow.

Melting Point Determination

Rationale: Provides a quick assessment of purity and a key physical constant for identification.

Methodology:

-

Sample Preparation: Place a small amount of the finely ground, dry powder into a capillary tube.

-

Analysis: Use a calibrated melting point apparatus. Heat the sample slowly (1-2 °C/min) near the expected melting point.

-

Data Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

Conclusion

The physical properties of (R)-4-(Fmoc-amino)-5-phenylpentanoic acid are integral to its function as a high-quality building block in peptide synthesis. A comprehensive characterization, including purity assessment by HPLC, structural confirmation by NMR and MS, and determination of its melting point and solubility, is essential for its effective use in research and drug development. By understanding and controlling these properties, scientists can ensure the reliable and efficient synthesis of complex peptides, ultimately accelerating the discovery of new therapeutic agents.

References

- Elashal, H. E., Cohen, R. D., & Raj, M. (2019). Fmoc Solid-Phase Synthesis of Protected C-terminal Modified Peptides by Formation of Backbone Cyclic Urethane Moiety. The Royal Society of Chemistry.

-

PubChem. 4-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid. [Link]butanoic_acid)

- Williamson, M. P., & Asakura, T. (1993). ¹H-NMR parameters of common amino acid residues measured in aqueous solutions of the linear tetrapeptides Gly-Gly-X-Ala at pressures between 0.1 and 200 MPa. Journal of magnetic resonance. Series B, 101(1), 63–71.

-

PubChem. (S)-4-Amino-5-phenylpentanoic acid. [Link]

- The Royal Society of Chemistry.

-

ResearchGate. 1H and 13C Chemical Shifts of Assigned Amino Acids. [Link]

- Merck Millipore.

- Zerbe, O., & Bader, G. Peptide NMR.

- Luxembourg Bio Technologies Ltd. Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.

-

Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. [Link]

- Zuckermann, R. N. Submonomer synthesis of sequence defined peptoids with diverse side-chains. eScholarship.org.

-

PubChem. 5-Aminovaleric acid. [Link]

- Liang, C., Behnam, M. A. M., Sundermann, T. R., & Klein, C. D. P. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(24), 2325–2329.

-

PubChem. 4-Amino-5-hydroxy-5-phenylpentanoic acid. [Link]

Sources

An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS)

Abstract

Solid-Phase Peptide Synthesis (SPPS) has revolutionized the way peptides are created, moving the field from the painstaking and often low-yield solution-phase methods to a highly efficient, automatable, and robust methodology. At the heart of modern SPPS is the Fluorenylmethyloxycarbonyl (Fmoc) strategy, which offers a versatile and milder approach compared to its predecessors. This guide provides a comprehensive technical overview of Fmoc-SPPS, designed for researchers, scientists, and drug development professionals. We will delve into the core principles, from the foundational solid support to the final cleavage and purification of the desired peptide, explaining not just the "how" but the critical "why" behind each step. This document is structured to serve as a field-proven guide, grounded in established chemical principles and validated protocols, to empower scientists in the successful synthesis of peptides.

The Principle of Orthogonality: The Cornerstone of Fmoc-SPPS

The elegance and power of Fmoc-SPPS lie in the concept of orthogonality . This principle dictates that the protecting groups used for the α-amino group and the amino acid side chains can be removed under distinct, non-interfering chemical conditions.[1][2] In the Fmoc/tBu (tert-butyl) strategy, this is perfectly exemplified:

-

Temporary α-Amino Protection: The Fmoc group is labile to weak bases, typically a solution of piperidine in an organic solvent.[2]

-

Permanent Side-Chain Protection: Side-chain protecting groups are stable to the basic conditions of Fmoc removal but are cleaved by strong acids, such as Trifluoroacetic Acid (TFA), during the final step.[1][2]

This orthogonal scheme ensures that the reactive side chains of amino acids remain shielded throughout the iterative process of peptide chain elongation, preventing unwanted side reactions and ensuring the integrity of the final product.[1][]

The Solid Support: The Anchor of Synthesis

SPPS, by its very definition, begins with an insoluble polymeric support, or resin, to which the first amino acid is anchored.[4] The choice of resin is a critical first step as it dictates the C-terminal functionality of the final peptide and influences the overall success of the synthesis.

Resin Composition and Properties

The most common solid supports are based on a polystyrene matrix cross-linked with 1-2% divinylbenzene.[4] These resins are favored for their chemical inertness and mechanical stability.[4] The resin beads must swell in appropriate organic solvents, typically N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), to allow reagents to penetrate the polymer matrix and react with the growing peptide chain.[4] The loading capacity of a resin, expressed in milliequivalents per gram (mEq/g), defines the amount of the initial amino acid that can be attached and is a key parameter in planning the synthesis scale.[5]

Common Resins for Fmoc-SPPS

The choice of resin and its associated linker determines the C-terminal functional group of the cleaved peptide.

| Resin Type | C-Terminal Functionality | Key Characteristics |

| Wang Resin | Carboxylic Acid | An alkoxybenzyl ester linker that is cleaved by strong acid (e.g., TFA). A standard choice for peptides with a C-terminal acid. |

| 2-Chlorotrityl Chloride (2-CTC) Resin | Carboxylic Acid | Highly acid-sensitive linker, allowing for cleavage under milder acidic conditions. This minimizes the risk of side reactions, particularly diketopiperazine formation with C-terminal Proline or Histidine.[4] |

| Rink Amide Resin | Amide | Designed to yield a C-terminal amide upon cleavage with TFA. Widely used for synthesizing peptide amides. |

| Sieber Amide Resin | Amide | Features a xanthenyl linker that is cleaved under very mild acidic conditions, allowing for the synthesis of fully protected peptide amides.[4] |

The Fmoc-SPPS Cycle: A Step-by-Step Elucidation

The synthesis of a peptide is a cyclical process, with each cycle adding one amino acid to the growing chain.[5] Each cycle consists of three main steps: deprotection, activation and coupling, and washing.

Caption: The iterative workflow of the Fmoc-SPPS cycle.

Step 1: Fmoc Deprotection

The first step in each cycle is the removal of the temporary Fmoc protecting group from the N-terminus of the resin-bound amino acid or peptide.[6] This is typically achieved by treating the resin with a 20% solution of piperidine in DMF.[2]

Mechanism of Fmoc Cleavage: The deprotection proceeds via a base-catalyzed β-elimination mechanism.[1][7]

-

A base, typically piperidine, abstracts the acidic proton on the fluorenyl ring system.

-

This leads to a β-elimination, releasing carbon dioxide and dibenzofulvene (DBF).[1][2]

-

The highly reactive DBF electrophile is scavenged by the excess piperidine to form a stable adduct, preventing its re-attachment to the newly liberated amine of the peptide.[1][2]

The progress of Fmoc deprotection can be monitored spectrophotometrically by measuring the UV absorbance of the fulvene-piperidine adduct in the wash solution.[8]

Protocol: Standard Fmoc Deprotection

-

Swell the peptide-resin in DMF.

-

Drain the solvent.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat steps 3-5.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the fulvene-piperidine adduct.[6]

Step 2: Amino Acid Activation and Coupling

Once the N-terminal amine is free, the next Fmoc-protected amino acid is introduced to form a new peptide bond. For the coupling reaction to proceed efficiently, the carboxylic acid of the incoming amino acid must be activated.[6]

The Role of Coupling Reagents: Carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) were early coupling reagents.[9] However, modern SPPS predominantly relies on aminium/uronium or phosphonium salt-based reagents due to their higher efficiency and lower risk of side reactions.[10] These reagents react with the Fmoc-amino acid to form a highly reactive activated species, typically an active ester, which then readily reacts with the free amine on the peptide-resin.

| Coupling Reagent | Class | Activating Agent | Key Advantages |

| HBTU/TBTU | Aminium/Uronium Salt | HOBt | Efficient and widely used.[10] |

| HATU | Aminium/Uronium Salt | HOAt | More reactive than HBTU due to the anchimeric assistance of the pyridine nitrogen in HOAt. Excellent for sterically hindered couplings. |

| HCTU | Aminium/Uronium Salt | 6-Cl-HOBt | More reactive and cost-effective alternative to HATU. |

| PyBOP | Phosphonium Salt | HOBt | Generates non-carcinogenic byproducts compared to its predecessor, BOP.[10] |

| COMU | Aminium/Uronium Salt | OxymaPure | Highly efficient and considered a safer alternative to benzotriazole-based reagents due to a lower explosion risk.[11] |

Protocol: Standard HBTU/DIPEA Coupling

-

In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in DMF.

-

Add Diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and allow it to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 30-60 minutes at room temperature.

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF.

The completion of the coupling reaction can be monitored using a qualitative colorimetric test, such as the ninhydrin (Kaiser) test, which detects the presence of unreacted primary amines.[7]

Optional Step: Capping

If the coupling reaction is incomplete, any unreacted N-terminal amines must be blocked to prevent the formation of deletion peptides in subsequent cycles. This is achieved through a process called capping, typically by acetylating the unreacted amines with acetic anhydride.

Cleavage and Global Deprotection: Liberating the Peptide

After the final amino acid has been coupled and the terminal Fmoc group removed, the peptide is cleaved from the solid support, and simultaneously, all the side-chain protecting groups are removed. This "global deprotection" is typically achieved by treating the peptide-resin with a strong acid, most commonly Trifluoroacetic Acid (TFA).[2]

The Necessity of Scavengers: During the acidic cleavage of side-chain protecting groups (e.g., tBu, Trt, Pbf), highly reactive carbocations are generated. These electrophilic species can irreversibly modify nucleophilic amino acid residues such as Tryptophan, Methionine, Cysteine, and Tyrosine. To prevent these deleterious side reactions, "scavengers" are added to the cleavage cocktail to trap these reactive cations.

Common Cleavage Cocktails:

-

Reagent K: TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5) - A classic, robust cocktail for complex peptides.

-

TFA/TIS/Water (95:2.5:2.5): A standard and effective cocktail for most peptides. Triisopropylsilane (TIS) is a highly effective scavenger.

-

TFA/EDT/Water (95:2.5:2.5): Ethanedithiol (EDT) is particularly useful for peptides containing Cysteine to prevent re-attachment of the trityl group.

Caption: Workflow for peptide cleavage and isolation.

Protocol: Standard TFA Cleavage

-

Wash the peptide-resin with DCM and dry it under a stream of nitrogen.

-

Prepare the cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5) and cool it on ice.

-

Add the cold cleavage cocktail to the dry peptide-resin.

-

Agitate the mixture for 2-4 hours at room temperature.

-

Filter the solution to separate the resin beads.

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation.

-

Wash the peptide pellet with cold diethyl ether and dry it under vacuum.

Purification and Analysis: Ensuring Peptide Integrity

The crude product obtained after cleavage is a mixture containing the target peptide along with various byproducts from incomplete reactions or side reactions. Therefore, purification and analysis are essential final steps.

-

Purification: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for peptide purification.[12][13] The separation is based on the hydrophobicity of the peptide, typically using a C18 stationary phase and a gradient of acetonitrile in water with an ion-pairing agent like TFA.[14][15]

-

Analysis: The purity of the final peptide is assessed by analytical RP-HPLC.[16] The identity of the peptide is confirmed by Mass Spectrometry (MS), which provides an accurate molecular weight.[16]

Conclusion: The Enduring Power of Fmoc-SPPS

The Fmoc solid-phase peptide synthesis strategy represents a pinnacle of chemical innovation, enabling the routine and efficient production of peptides for a vast array of applications in research, diagnostics, and therapeutics. Its foundation on the principle of orthogonal protection, coupled with a wide selection of resins, coupling reagents, and cleavage strategies, provides a flexible and powerful toolkit for the peptide chemist. A thorough understanding of the underlying chemical principles and adherence to validated protocols, as outlined in this guide, are paramount to navigating the complexities of peptide synthesis and achieving a final product of high purity and quality.

References

- Nowick, J.S. et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.

- ChemPep Inc. Fmoc Solid Phase Peptide Synthesis.

- AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).

- Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.

- AltaBioscience. Fmoc Amino Acids for SPPS.

- Wonda Science. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.

- Sigma-Aldrich. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.

- de la Torre, B. G., & Albericio, F. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.

- BOC Sciences.

- Sigma-Aldrich. Fmoc Resin Cleavage and Deprotection.

- Biosynth. Guide to Resins and Linkers in SPPS.

- Le-Nguyen, D., & Fehrentz, J. A. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 23(8), 1909.

- Sigma-Aldrich. Peptide Coupling Reagents Guide.

- Agilent Technologies.

- Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in molecular biology (Clifton, N.J.), 386, 3–35.

- Aapptec. Coupling Reagents.

- Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 104-124). Academic Press.

- Waters Corporation. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.

- Agranat, I., Caner, H., & Caldwell, J. W. (2012). New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. Journal of Peptide Science, 18(12), 764-769.

- El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(4), 940-972.

- Fields, G. B., Lauer-Fields, J. L., Liu, R., & Barany, G. (2003). Fmoc Methodology: Cleavage from the Resin and Final Deprotection. In Solid-Phase Peptide Synthesis (pp. 95-154). Humana Press.

- Dilun Biotechnology. (2023). Commonly Used Coupling Reagents in Peptide Synthesis.

- Agilent Technologies. (2022). Analysis and Purification of Synthetic Peptides by Liquid Chromatography Consumables workflow ordering guide.

- Ye, Y., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Organic Letters, 24(7), 1476–1480.

- Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis.

- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254.

Sources

- 1. peptide.com [peptide.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. biosynth.com [biosynth.com]

- 5. bachem.com [bachem.com]

- 6. chem.uci.edu [chem.uci.edu]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. chempep.com [chempep.com]

- 9. peptide.com [peptide.com]

- 10. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. hplc.eu [hplc.eu]

- 15. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]

- 16. agilent.com [agilent.com]

The Alchemist's Handbook: A Technical Guide to the Storage and Handling of Fmoc-Protected Amino Acids

For the researcher, scientist, and drug development professional engaged in the precise art of peptide synthesis, the integrity of each building block is paramount. Among these, the N-α-9-fluorenylmethoxycarbonyl (Fmoc) protected amino acids are the cornerstone of modern solid-phase peptide synthesis (SPPS). Their apparent stability as crystalline powders belies a sensitivity to environmental conditions and handling practices that can introduce subtle, yet significant, impurities, ultimately compromising the fidelity of the final peptide product.

This guide moves beyond rudimentary storage instructions to provide a deep, mechanistic understanding of the factors governing the stability of Fmoc-amino acids. By elucidating the "why" behind recommended practices, we aim to empower scientists with the knowledge to implement self-validating protocols that ensure the highest purity and reactivity of these critical reagents.

The Chemical Citadel: Understanding the Inherent Vulnerabilities of Fmoc-Amino Acids

The stability of an Fmoc-protected amino acid is a delicate balance between the robustness of the protecting group and the inherent reactivity of the amino acid itself. While generally stable as solids, these molecules are susceptible to several degradation pathways, particularly when exposed to adverse conditions or handled improperly.

The Achilles' Heel: Base-Mediated Degradation

The Fmoc group's utility is predicated on its lability to basic conditions, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1] This same reactivity, however, makes it susceptible to premature cleavage if exposed to basic environments during storage or handling. Sources of basic contaminants can include:

-

Atmospheric Moisture and Carbon Dioxide: Moisture can facilitate the formation of carbonic acid, which can be deprotonated to bicarbonate, creating a weakly basic environment.

-

Impurities in Solvents: Low-quality DMF can contain dimethylamine, a degradation product that is sufficiently basic to initiate slow Fmoc cleavage.[2]

-

Cross-Contamination: Inadequate cleaning of spatulas or glassware can introduce basic residues.

The consequence of premature Fmoc deprotection is the generation of the free amino acid, which can lead to double insertions during peptide synthesis.

The Specter of Racemization

The preservation of stereochemical integrity is non-negotiable in peptide synthesis. Racemization, the conversion of an L-amino acid to a mixture of L- and D-isomers, can occur during the activation step of peptide coupling.[3] This process is particularly pronounced for certain amino acids, such as cysteine and histidine.[4][5]

The mechanism of racemization involves the formation of a 5(4H)-oxazolone intermediate, which can readily tautomerize to a resonance-stabilized, achiral form.[3] The presence of base, often used in coupling reactions (e.g., N,N-diisopropylethylamine, DIPEA), can significantly accelerate this process.[3]

Expert Insight: The choice of coupling reagent and the judicious use of additives are critical in mitigating racemization. For instance, the addition of 1-hydroxybenzotriazole (HOBt) or its aza-analogue, Oxyma, can suppress oxazolone formation and, consequently, reduce the extent of racemization.[3]

The Cyclical Threat: Diketopiperazine (DKP) Formation

Diketopiperazine formation is a significant side reaction that can occur, particularly at the dipeptide stage of SPPS.[6] It involves the intramolecular cyclization of the N-terminal dipeptide to form a stable six-membered ring, which is then cleaved from the resin.[6] This side reaction is especially prevalent when proline is the second amino acid in the sequence.[6]

The formation of DKP is often induced during the base-mediated Fmoc deprotection step.[7] Elevated temperatures can also accelerate the rate of this undesirable cyclization.[6]

The Sanctum Sanctorum: Best Practices for Storage

The long-term stability of Fmoc-amino acids is best maintained by strict adherence to proper storage protocols that address the vulnerabilities outlined above.

The Core Principles of Storage

-

Low Temperature: Refrigeration is the cornerstone of Fmoc-amino acid storage. Low temperatures slow the rate of all chemical degradation pathways.

-

Inert Atmosphere: The presence of oxygen and moisture can promote degradation. Storing containers under an inert gas like argon or nitrogen is highly recommended.

-

Protection from Light: Some amino acid derivatives can be light-sensitive. Storage in amber vials or in the dark is a prudent measure.

-

Desiccation: Moisture is a key antagonist. Store containers in a desiccator, especially after opening.

Quantitative Storage Recommendations

While shelf-life can be influenced by the specific amino acid and the purity at the time of manufacture, the following table provides general guidelines based on supplier recommendations and technical data.[1][8][9]

| Storage Condition | Temperature Range | Atmosphere | Typical Shelf-Life (Retest Period) | Comments |

| Long-Term | 2 to 8 °C | Inert Gas (Argon/Nitrogen) | 12 to 36 months | Recommended for all Fmoc-amino acids. Essential for sensitive derivatives (e.g., Fmoc-Cys(Trt)-OH, Fmoc-His(Trt)-OH). |

| Short-Term | Room Temperature (15 to 25 °C) | Sealed Container | Days to Weeks | Acceptable for transit and brief periods on the benchtop. Not recommended for prolonged storage.[10] |

| In Solution (DMF) | 4 °C | Tightly Sealed | Up to 6 weeks | For frequently used amino acids, stock solutions can be prepared. Stability is sequence-dependent.[11] |

The Ritual of Handling: Protocols for Maintaining Purity

Proper handling techniques are as crucial as storage conditions in preserving the integrity of Fmoc-amino acids. The following protocols are designed to minimize contamination and degradation.

Protocol for Weighing and Aliquoting

-

Equilibration: Before opening, allow the refrigerated container to warm to room temperature in a desiccator for at least 30-60 minutes. This prevents condensation of atmospheric moisture onto the cold powder.

-

Inert Environment (Optional but Recommended): If possible, perform weighing and aliquoting in a glove box under an inert atmosphere.

-

Tool Hygiene: Use clean, dry, and dedicated spatulas for each amino acid to prevent cross-contamination.

-

Minimize Exposure: Open the container only for the time necessary to remove the desired amount of material.

-

Immediate Resealing: Tightly reseal the container immediately after use. If the container has a septum, consider using a syringe to withdraw material.

-

Purge with Inert Gas: Before final sealing, gently flush the headspace of the container with argon or nitrogen.

-

Return to Storage: Promptly return the container to its recommended storage condition.

Protocol for Preparing Stock Solutions in DMF

-

Solvent Quality: Use high-purity, amine-free DMF.[2]

-

Weighing: Following the protocol above, accurately weigh the desired amount of Fmoc-amino acid into a clean, dry, and tared amber glass vial.

-

Dissolution: Add the calculated volume of amine-free DMF to achieve the target concentration (e.g., 0.5 M).

-

Mixing: Gently swirl or vortex the vial until the amino acid is completely dissolved. Sonication can be used cautiously for sparingly soluble derivatives, but avoid excessive heating.

-

Inert Atmosphere: Flush the headspace of the vial with argon or nitrogen before sealing tightly with a PTFE-lined cap.

-

Labeling: Clearly label the vial with the amino acid name, concentration, date of preparation, and solvent.

-

Storage: Store the stock solution at 4 °C.

Visualizing the Enemy: Degradation Pathways and Handling Workflows

To further clarify the concepts discussed, the following diagrams illustrate key degradation pathways and a validated workflow for handling Fmoc-amino acids.

Caption: Key Degradation Pathways of Fmoc-Amino Acids

Caption: Validated Workflow for Handling Fmoc-Amino Acids

Conclusion: From Reagent to Result, a Matter of Integrity

The successful synthesis of a high-purity peptide is a testament to the meticulous control of every variable, beginning with the integrity of the Fmoc-protected amino acid building blocks. By understanding the chemical principles that govern their stability and implementing rigorous storage and handling protocols, researchers can mitigate the risks of degradation and ensure the reproducibility of their synthetic efforts. This commitment to the fundamentals of reagent management is not merely a procedural formality; it is the foundation upon which the synthesis of complex and life-changing molecules is built.

References

- Nowick, J.S. et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.

- Merck. (n.d.).

- Bachem. (n.d.). Handling and Storage Guidelines for Peptides. Bachem AG.

- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.

- BOC Sciences. (n.d.).

- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.

- Reddit. (2021).

- Merck. (n.d.). Novabiochem® Fmoc-Amino Acids. Sigma-Aldrich.

- Coin, I., et al. (2007). Fmoc-based solid-phase peptide synthesis: a practical approach.

- Agilent Technologies. (n.d.).

- Palasek, S. A., et al. (2007). Limiting diketopiperazine formation in Fmoc-based solid-phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.

- BenchChem. (2025). A Technical Guide to the Solubility of Fmoc-Ser-OMe in Common Organic Solvents.

- Sigma-Aldrich. (2024). Safety Data Sheet - (S)-5-Azido-2-(Fmoc-amino)pentanoic acid.

- ResearchGate. (n.d.). Solubility of Fmoc-His(Trt)-OH amino acid in mixture NMP/DMM.

- Fields, G. B. (Ed.). (1997). Methods in Enzymology, Volume 289: Solid-Phase Peptide Synthesis. Academic Press.

- National Institutes of Health. (2017). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays.

- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS.

- Sigma-Aldrich. (n.d.). Storage and Handling Synthetic Peptides.

- Agilent Technologies. (n.d.).

- Góngora-Benítez, M., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11975–11982.

- Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455–2504.

- Bofill, J. M., et al. (1989). Mechanism of the racemization of amino acids. Kinetics of racemization of arylglycines. The Journal of Organic Chemistry, 54(26), 6178–6182.

- Fisher Scientific. (n.d.). Safety Data Sheet - 7-(Fmoc-amino)heptanoic acid.

- MDPI. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(22), 8017.

- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.

- BOC Sciences. (n.d.).

- BenchChem. (2025). Technical Support Center: Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis (SPPS).

- U.S. National Library of Medicine. (2022).

- American Chemical Society. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls.

- Trant, J. (2021).

- BenchChem. (2025). A Technical Guide to the Solubility of Fmoc-Ser-OMe in Common Organic Solvents.

- ResearchGate. (2025). Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides.

Sources

- 1. adventchembio.com [adventchembio.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. bachem.com [bachem.com]

- 4. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. agilent.com [agilent.com]

- 10. reddit.com [reddit.com]

- 11. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

Phenylpentanoic Acid Derivatives: A Technical Guide to Discovery, Synthesis, and Therapeutic Significance

Section 1: An Introduction to the Phenylalkanoic Acid Scaffold

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as privileged structures, offering a versatile foundation for the development of novel therapeutics. Phenylalkanoic acids, a class characterized by a phenyl group attached to an alkanoic acid chain, represent one such scaffold. Within this family, phenylpentanoic acid, with its five-carbon chain, provides a unique combination of lipophilicity and conformational flexibility. This structure serves as a critical building block, enabling targeted interactions with a wide array of biological macromolecules. Its derivatives have been successfully engineered to modulate enzymes, receptors, and signaling pathways, leading to significant advancements in multiple therapeutic areas. This guide provides a technical overview of the discovery, synthesis, and profound biological significance of key phenylpentanoic acid derivatives, offering insights for researchers and drug development professionals.

Section 2: Foundational Discoveries and Key Derivatives

The journey of phenylpentanoic acid from a simple organic molecule to a cornerstone of drug discovery is marked by the exploration of its diverse chemical space. The parent compounds, such as 4-phenylpentanoic acid and 5-phenylvaleric acid, are recognized as medium-chain fatty acids involved in lipid metabolism.[1][2] However, the true therapeutic potential was unlocked through the synthesis and investigation of its structurally diverse derivatives.

-

(3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid (AHPPA): This non-proteinogenic amino acid is a fascinating example of a natural product mimic.[3] Structurally similar to statine, AHPPA is a key component of stictamides, natural products isolated from lichen.[4] Its γ-amino-β-hydroxy acid motif acts as a transition-state isostere for peptide hydrolysis, making it a powerful design element for protease inhibitors.[4] The discovery of stictamide A, an inhibitor of matrix metalloproteinase 12 (MMP12), highlighted the potential of AHPPA-containing molecules in targeting disease-relevant proteases.[4] This derivative is a crucial chiral building block in pharmaceutical research, particularly for drugs targeting neurological disorders.[3]

-

Carbetapentane Analogs: Carbetapentane, chemically 2-[2-(diethylamino)ethoxy]ethyl 1-phenyl-1-cyclopentanecarboxylate, is a structurally related derivative that binds with high affinity to sigma sites.[5] This discovery spurred the development of a series of analogs to probe the role of sigma receptors in its potent antitussive, anticonvulsant, and spasmolytic activities. These studies led to the identification of novel compounds with high selectivity for the sigma 1 receptor over sigma 2 and muscarinic receptors, establishing a clear path for developing targeted CNS agents.[5]

-

Growth Hormone Secretagogues (GHS): The enantioselective synthesis of (D)-2-tert-butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid was a pivotal achievement in endocrinology research.[6] Incorporating this fluorinated derivative into peptidomimetic structures resulted in new GHS analogs with significantly increased in vitro potency and improved in vivo efficacy and pharmacokinetic profiles in animal models.[6] This work demonstrates how strategic modifications of the phenylpentanoic acid backbone can enhance interaction with G-protein coupled receptors like the ghrelin receptor.

-

GPR40 Agonists for Type 2 Diabetes: Phenylpropanoic acid derivatives, close structural cousins to their pentanoic counterparts, were identified as potent agonists of G protein-coupled receptor 40 (GPR40), a key target for stimulating insulin secretion.[7] Further optimization led to the discovery that incorporating polar functionalities and specific alkoxybiphenyl groups could mitigate cytotoxicity and improve pharmacokinetic properties, resulting in compounds with robust glucose-lowering effects in preclinical models of impaired glucose tolerance.[7] More recently, bornyl-containing benzyloxyphenylpropanoic acid derivatives were also confirmed as full FFAR1 (GPR40) agonists.[8]

Section 3: Synthetic Strategies and Methodologies

The synthesis of phenylpentanoic acid derivatives leverages a range of classical and modern organic chemistry techniques. The choice of synthetic route is dictated by the desired substitution pattern, stereochemistry, and functional group complexity. General strategies often involve multi-step processes starting from commercially available materials.[9] For instance, complex aromatic structures can be built using Suzuki-Miyaura coupling to introduce phenyl rings onto a brominated core.[9]

Representative Experimental Protocol: Asymmetric Synthesis of (3S)-Hydroxy-5-Phenylpentanoic Acid

This protocol is based on a well-established method employing an Evans asymmetric aldol reaction, which provides excellent stereocontrol.[10] The resulting chiral acid is a valuable intermediate for natural product synthesis.

Rationale: The Evans auxiliary ((R)-acetyloxazolidinone) serves as a chiral director, ensuring the formation of a specific stereoisomer during the crucial C-C bond-forming aldol addition step. The subsequent removal of the auxiliary yields the desired enantiomerically pure hydroxy acid.

Step-by-Step Methodology:

-

Enolate Formation:

-

Dissolve (R)-acetyloxazolidinone (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried, three-neck flask under an inert argon atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add di-n-butylboron triflate (1.1 eq) via syringe, followed by the dropwise addition of triethylamine (1.2 eq).

-

Stir the reaction mixture at 0°C for 30 minutes to ensure complete formation of the boron enolate.

-

-

Aldol Addition:

-

Cool the reaction mixture to -78°C using a dry ice/acetone bath.

-

In a separate flask, dissolve 3-phenylpropanal (1.2 eq) in anhydrous DCM.

-

Add the solution of 3-phenylpropanal dropwise to the cold enolate solution over 20 minutes.

-

Stir the reaction at -78°C for 2 hours, then allow it to warm slowly to 0°C and stir for an additional 1 hour.

-

-

Workup and Auxiliary Cleavage:

-

Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol and 30% hydrogen peroxide. Stir vigorously for 1 hour.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic phases, wash with saturated sodium bicarbonate and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

The resulting diastereomeric aldol adducts can be separated by silica gel column chromatography.

-

To cleave the auxiliary from the desired diastereomer, dissolve the imide in a 4:1 mixture of tetrahydrofuran (THF) and water.

-

Cool to 0°C and add a pre-mixed solution of 30% hydrogen peroxide and lithium hydroxide (LiOH).

-

Stir for 4 hours, then quench with sodium sulfite.

-

Extract the product after acidification to yield (3S)-hydroxy-5-phenylpentanoic acid.

-

Visualization of Synthetic Workflow

Caption: Asymmetric synthesis of (3S)-hydroxy-5-phenylpentanoic acid.

Section 4: Biological Significance and Therapeutic Applications

The true significance of the phenylpentanoic acid scaffold lies in its broad and potent biological activities across various disease areas.

Metabolic Disorders: Targeting GPR40 for Type 2 Diabetes

Phenylalkanoic acid derivatives have emerged as potent and effective agonists for GPR40 (FFAR1), a receptor primarily expressed on pancreatic β-cells.

Mechanism of Action: GPR40 activation by an agonist triggers a Gq-mediated signaling cascade. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, causing the release of stored Ca²⁺ into the cytoplasm. The resulting increase in intracellular calcium concentration is a primary trigger for the exocytosis of insulin-containing granules, but only in the presence of elevated glucose levels. This glucose-dependent insulin secretion (GDIS) mechanism makes GPR40 an attractive target with a lower risk of hypoglycemia compared to other secretagogues.

The discovery of phenylpropanoic acid derivatives that act as GPR40 agonists marked a significant step forward.[7] Optimization efforts focused on introducing polar groups to reduce lipophilicity and cytotoxicity, leading to compounds like 3-{2-fluoro-4-[({4'-[(4-hydroxy-1,1-dioxidotetrahydro-2H-thiopyran-4-yl)methoxy]-2',6'-dimethylbiphenyl-3-yl}methyl)amino]phenyl}propanoic acid, which showed powerful glucose-lowering effects.[7] Similarly, bornyl-containing derivatives demonstrated a prominent hypoglycemic effect in diet-induced models of type 2 diabetes.[8]

GPR40 Signaling Pathway

Caption: GPR40 agonist-mediated insulin secretion pathway.

Oncology: Development of Novel Antiproliferative Agents

Several studies have highlighted the cytotoxic bioactivity of phenylalkanoic acid derivatives against human tumor cell lines.[11][12] Structure-activity relationship (SAR) studies revealed that derivatives bearing more lipophilic ester groups exhibited the best activity profiles, with GI₅₀ values in the low micromolar range.[11][12]

More targeted approaches have yielded promising results. A series of 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives (structurally related to the pentanoic core) showed potent antiproliferative activity against both drug-sensitive and drug-resistant lung cancer cells.[13] In silico studies suggested that these compounds could act as dual inhibitors of human SIRT2 and EGFR, two important targets in oncology.[13]

| Compound Class | Cell Line | Activity (GI₅₀) | Reference |

| Lipophilic Phenylpropanoic Esters | A549 (Lung), HBL-100 (Breast), HeLa (Cervical), SW1573 (Lung), WiDr (Colon) | 3.1 - 21 µM | [11],[12] |

| Thiazole Derivatives (21, 22, 25, 26) | H69 (Lung), H69AR (Resistant Lung) | Low micromolar activity (Potency > Cisplatin) | [13] |

Central Nervous System (CNS) Applications

As previously mentioned, analogs of carbetapentane, which feature a phenyl-cycloalkane-carboxylic acid core, are potent and selective sigma 1 receptor ligands.[5] This receptor is implicated in a variety of neurological functions. By systematically modifying the phenyl ring, the cycloalkyl ring, the carboxylate function, and the amino moiety, researchers were able to design ligands with over 220-fold selectivity for sigma 1 over muscarinic receptors.[5] This work provides a validated chemical series for investigating sigma 1's role in anticonvulsant and anti-ischemic therapies.

Other Therapeutic Areas

-

Antiplatelet Activity: Phenyl amides and esters of piperidinecarboxylic acids have been synthesized and tested for their ability to inhibit platelet aggregation.[14] A clear SAR emerged, showing that amides were generally more active than esters and that para-substituted derivatives were more potent, highlighting the importance of lipophilicity and electron density on the phenyl ring.[14]

-

Antibacterial Properties: 3-phenylpentanoic acid has demonstrated the ability to inhibit the growth of Pseudomonas strains, suggesting a potential, though less explored, role in developing new antibacterial agents.[15]

Section 5: Structure-Activity Relationships (SAR) and Lead Optimization

The development of potent and selective drugs from the phenylpentanoic acid scaffold is a testament to the power of iterative design and SAR analysis. Several key principles have emerged from across different therapeutic programs.

-

Lipophilicity and Potency: In many cases, increasing lipophilicity correlates with increased potency. For antiplatelet agents, lipophilic substituents on the phenyl ring were crucial.[14] Similarly, for antiproliferative derivatives, more lipophilic esters showed the best activity.[11] However, this must be balanced against potential downsides.

-

Mitigating Off-Target Effects: High lipophilicity in early GPR40 agonists led to cytotoxicity issues.[7] The successful optimization strategy involved incorporating polar functionalities into the molecule. This decreased overall lipophilicity, mitigating toxicity while maintaining high potency at the target receptor.[7]

-

Stereochemistry: The biological activity of chiral derivatives is often highly dependent on their stereochemistry. The synthesis of (D)-amino acid derivatives for GHS[6] and the (3S,4S) configuration of AHPPA in protease inhibitors[4] are prime examples where precise stereocontrol is essential for activity.

-

Isosteric Replacement and Functional Group Modification: Replacing the ester function with an amide in carbetapentane analogs helped eliminate muscarinic receptor activity.[5] This demonstrates how isosteric replacements can be used to fine-tune a molecule's selectivity profile.

Key SAR Insights Diagram

Caption: Key structure-activity relationship points for lead optimization.

Section 6: Future Perspectives and Conclusion

Phenylpentanoic acid and its derivatives have proven to be an exceptionally fruitful scaffold in drug discovery. The versatility of this chemical structure has enabled the development of compounds targeting a wide range of diseases, from metabolic disorders and cancer to CNS ailments.

The future of this field lies in the continued application of rational drug design principles. The development of dual-target inhibitors, such as the SIRT2/EGFR modulators, represents an exciting frontier in cancer therapy.[13] Furthermore, as our understanding of complex diseases deepens, there will be new opportunities to design highly selective ligands for novel targets. The ongoing success of clinical trials for related compounds, such as those targeting PDE5A for cardiovascular and neurological conditions, underscores the immense translational potential of well-designed small molecules.[16] Continued exploration of the chemical space around the phenylpentanoic acid core, combined with advanced computational and synthetic techniques, will undoubtedly yield the next generation of innovative therapeutics.

References

-

BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

-

An, H., et al. (n.d.). (D)-2-tert-Butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid: Synthesis and incorporation into the growth hormone secretagogues. ResearchGate. Retrieved from [Link]

-

Kachur, J. F., et al. (1995). Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands. Journal of Medicinal Chemistry, 38(15), 2886-2895. Retrieved from [Link]

-

FooDB. (2011). Showing Compound 5-Phenylvaleric acid (FDB022814). Retrieved from [Link]

-

Gontijo, R. J., et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 29(3), 728. Retrieved from [Link]

-

Mikami, S., et al. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry, 55(8), 3685-3703. Retrieved from [Link]

-

Maltar-Strmečki, N., et al. (2023). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Molecules, 28(5), 2329. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Phenylpentanoic acid. PubChem Compound Database. Retrieved from [Link]

-

Di Poto, C., et al. (2003). Investigation of platelet aggregation inhibitory activity by phenyl amides and esters of piperidinecarboxylic acids. Il Farmaco, 58(6), 441-449. Retrieved from [Link]

-

Lee, K., et al. (2022). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol. Molecules, 27(19), 6296. Retrieved from [Link]

-

Reta, G. F., et al. (2012). Cytotoxic bioactivity of some phenylpropanoic acid derivatives. Natural Product Communications, 7(9), 1159-1162. Retrieved from [Link]

-

Swenson, S. M., et al. (2011). Stictamides A–C, MMP12 inhibitors containing 4-amino-3-hydroxy-5-phenylpentanoic acid subunits. The Journal of Organic Chemistry, 76(10), 3846-3855. Retrieved from [Link]

-

Gerasimova, E., et al. (2023). Bornyl-Containing Derivatives of Benzyloxyphenylpropanoic Acid as FFAR1 Agonists: In Vitro and In Vivo Studies. Molecules, 28(12), 4668. Retrieved from [Link]

-

Reta, G. F., et al. (2012). Cytotoxic Bioactivity of some Phenylpropanoic Acid Derivatives. Natural Product Communications. Retrieved from [Link]

-

Neelam, et al. (2020). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Critical Reviews in Food Science and Nutrition, 60(16), 2655-2675. Retrieved from [Link]

-

Neelam, et al. (2020). Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Critical Reviews in Food Science and Nutrition, 60(16), 2655-2675. Retrieved from [Link]

-

Kumar, R., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Preprints.org. Retrieved from [Link]

-

Vadivelu, N., et al. (2015). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Journal of Opioid Management, 11(1), 77-88. Retrieved from [Link]

-

Synapse. (2025). What's the latest update on the ongoing clinical trials related to PDE5A?. Patsnap. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2024). Carboxylic Acid Derivatives Reactivity Trend Explained. YouTube. Retrieved from [Link]

-

Mickevičius, V., et al. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Molecules, 29(1), 123. Retrieved from [Link]

Sources

- 1. Showing Compound 5-Phenylvaleric acid (FDB022814) - FooDB [foodb.ca]

- 2. 4-Phenylpentanoic acid | C11H14O2 | CID 27877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Stictamides A–C, MMP12 inhibitors containing 4-amino-3-hydroxy-5-phenylpentanoic acid subunits - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 1-phenylcycloalkanecarboxylic acid derivatives are potent and selective sigma 1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S)-Dihydroyashabushiketol, and Formal Synthesis of (3S,5S)-Yashabushidiol B - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxic bioactivity of some phenylpropanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Investigation of platelet aggregation inhibitory activity by phenyl amides and esters of piperidinecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biosynth.com [biosynth.com]

- 16. What's the latest update on the ongoing clinical trials related to PDE5A? [synapse.patsnap.com]

Methodological & Application

Strategic Incorporation of (R)-4-(Fmoc-amino)-5-phenylpentanoic Acid in Solid-Phase Peptide Synthesis (SPPS)

An Application Note for Advanced Peptide Synthesis

Abstract

(R)-4-(Fmoc-amino)-5-phenylpentanoic acid is a non-proteinogenic amino acid analog, structurally related to statine. Its incorporation into peptide sequences is a key strategy for developing peptidomimetics with significant therapeutic potential. The extended gamma-amino acid backbone and the bulky phenyl group introduce unique conformational constraints and enhanced resistance to proteolytic degradation. However, these same structural features, particularly the steric hindrance around the carboxylic acid and the secondary amine, present significant challenges for efficient incorporation using standard Solid-Phase Peptide Synthesis (SPPS) protocols. This document provides a comprehensive guide for researchers, detailing the underlying principles, optimized coupling strategies, a step-by-step protocol, and troubleshooting advice for the successful integration of this valuable building block into synthetic peptides.

Introduction: The Rationale for Incorporating (R)-4-(Fmoc-amino)-5-phenylpentanoic Acid

The field of drug discovery increasingly relies on peptidomimetics to overcome the inherent limitations of natural peptides, such as poor bioavailability and rapid enzymatic breakdown. (R)-4-(Fmoc-amino)-5-phenylpentanoic acid is a powerful building block in this arena. Its structure imparts two critical advantages:

-

Proteolytic Stability: The γ-amino acid backbone is not a natural substrate for many common proteases, significantly increasing the in-vivo half-life of the resulting peptide.

-

Conformational Control: The bulky phenyl group and the longer spacer between the amine and carboxyl groups restrict the rotational freedom of the peptide backbone, enabling the design of molecules that can adopt and maintain specific, biologically active conformations.

Despite these benefits, its successful incorporation is non-trivial. The primary obstacle is the steric bulk presented by the phenyl group, which is β to the nitrogen atom. This hindrance can significantly slow down the kinetics of the acylation reaction, leading to incomplete couplings, deletion sequences, and ultimately, low purity of the target peptide.[1][2] This note addresses this challenge directly by outlining field-proven methods that ensure high-yield incorporation.

Core Principles for Efficient Coupling

The successful incorporation of sterically hindered amino acids like (R)-4-(Fmoc-amino)-5-phenylpentanoic acid hinges on optimizing the activation and coupling step of the SPPS cycle.[2][3] The entire process is a cycle of deprotection, activation, and coupling.

Figure 1: General SPPS workflow emphasizing the Kaiser test checkpoint for ensuring complete coupling of hindered residues.

Selection of Coupling Reagents

Standard carbodiimide activators like DIC, especially when used with HOBt, are often too slow to overcome the steric barrier of this amino acid, leading to incomplete reactions.[4] More potent, modern coupling reagents are required.

-

Aminium/Uronium Salts (HATU, HCTU, HBTU): These reagents react with the Fmoc-amino acid to form highly reactive OAt- or OBt-esters in situ.[5] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective due to the electron-withdrawing nature of the 7-azabenzotriazole group, which generates a more potent activated ester. This accelerates the subsequent nucleophilic attack by the resin-bound amine.[6]

-

Phosphonium Salts (PyBOP, PyAOP): PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another excellent choice, functioning similarly to generate a highly reactive intermediate.

-

COMU: This newer generation uronium salt incorporates the Oxyma Pure anion directly into its structure. It offers coupling efficiencies comparable to HATU but with improved safety and solubility profiles.[7]

Causality: The choice of a potent activator is the single most critical factor. These reagents rapidly convert the amino acid's carboxyl group into a highly electrophilic species, providing the necessary kinetic push to overcome the high activation energy of the sterically hindered reaction.[4][6]

The Necessity of Double Coupling and Capping

For a residue this challenging, a single coupling reaction, even with a powerful activator, may not achieve >99% completion.

-

Double Coupling: This strategy involves performing the coupling step twice before moving on to the next Fmoc deprotection. After the first coupling and washing, an in-process test (like the Kaiser test) is performed. If the test indicates the presence of unreacted free amines, a second, identical coupling solution is added to drive the reaction to completion.

-

Capping: If double coupling still leaves unreacted sites, it is crucial to permanently block these free amines to prevent the formation of deletion peptides in subsequent cycles. This is achieved by acetylating the unreacted amines with a solution of acetic anhydride and a non-nucleophilic base like DIPEA or pyridine.

Reaction Conditions: Solvent and Temperature

-